Zinc ascorbate

Übersicht

Beschreibung

Zinkascorbat ist eine organische Verbindung, die durch die Kombination von Zink und Ascorbinsäure (Vitamin C) gebildet wird. Es ist bekannt für seine bedeutenden biologischen Aktivitäten, einschließlich Enzymaktivierung, Immununterstützung und Geweberegeneration. Zinkascorbat wird hauptsächlich im Zwölffingerdarm resorbiert und ist im Serum stark an Proteine gebunden, wodurch es resistent gegen Diffusion ist .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Zinkascorbat kann durch die Komplexierungsreaktion zwischen Zinkacetat und Ascorbinsäure unter Umgebungsbedingungen in einem wässrigen Medium synthetisiert werden. Die Reaktion führt zur Bildung eines molekularen Komplexes mit der Formel Zn_x(AA)y(OAc)_z, wobei AA für Ascorbat steht {_svg_2}. Dieser Prozess beinhaltet das Mischen von Zinkacetat und Ascorbinsäure in Wasser, gefolgt von Rühren bei Raumtemperatur, bis die Reaktion abgeschlossen ist.

Industrielle Produktionsmethoden: Die industrielle Produktion von Zinkascorbat beinhaltet typischerweise die gleiche Reaktion zwischen Zinkacetat und Ascorbinsäure. Die Reaktion wird in großtechnischen Reaktoren mit kontrollierter Temperatur und pH-Wert durchgeführt, um eine optimale Ausbeute und Reinheit zu gewährleisten. Das resultierende Produkt wird dann durch Filtration und Trocknungsprozesse gereinigt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zinc ascorbate can be synthesized through the complexation reaction between zinc acetate and ascorbic acid under ambient conditions in an aqueous medium. The reaction leads to the formation of a molecular complex with the formula Zn_x(AA)_y(OAc)_z, where AA represents ascorbate . This process involves mixing zinc acetate and ascorbic acid in water, followed by stirring at room temperature until the reaction is complete.

Industrial Production Methods: Industrial production of this compound typically involves the same reaction between zinc acetate and ascorbic acid. The reaction is carried out in large-scale reactors with controlled temperature and pH to ensure optimal yield and purity. The resulting product is then purified through filtration and drying processes.

Analyse Chemischer Reaktionen

Reaktionstypen: Zinkascorbat unterliegt verschiedenen chemischen Reaktionen, darunter:

Komplexierung: Die Bildung von Nanopartikeln durch Komplexierung mit anderen Verbindungen wie Zinkacetat.

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst typischerweise das Vorhandensein von Sauerstoff oder anderen Oxidationsmitteln.

Komplexierung: Erfordert ein wässriges Medium und Umgebungsbedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Führt zur Bildung von oxidiertem Zink und Ascorbatderivaten.

Komplexierung: Führt zur Bildung von lumineszierenden Nanopartikeln mit einzigartigen optischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Zinkascorbat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

Zinkascorbat entfaltet seine Wirkungen über mehrere Mechanismen:

Oxidation: Zinkionen stören die bakterielle Energieproduktion und hemmen das Wachstum von Mundbakterien.

Immununterstützung: Zink unterstützt die Funktion normaler Immunzellen wie Neutrophilen und Makrophagen und verstärkt die Produktion von Interferonen und Antikörpern.

Antioxidative Aktivität: Ascorbat wirkt als Fänger von reaktiven Sauerstoffspezies, reduziert oxidativen Stress und unterstützt die Gewebsgesundheit.

Ähnliche Verbindungen:

Zinkgluconat: Eine weitere Zinkverbindung, die wegen ihrer Immununterstützung und antioxidativen Eigenschaften eingesetzt wird.

Zinkcitrat: Wird häufig in Produkten für die Mundgesundheit aufgrund seiner antibakteriellen Wirkung verwendet.

Zinkoxid: Wird häufig in Sonnenschutzmitteln und topischen Salben wegen seiner schützenden und heilenden Eigenschaften verwendet.

Einzigartigkeit von Zinkascorbat: Zinkascorbat ist aufgrund seiner Kombination aus Zink und Ascorbinsäure einzigartig, was synergistische Effekte in Bezug auf Immununterstützung, antioxidative Aktivität und Geweberegeneration bietet. Seine Fähigkeit, lumineszierende Nanopartikel zu bilden, unterscheidet es ebenfalls von anderen Zinkverbindungen .

Wirkmechanismus

Zinc ascorbate exerts its effects through several mechanisms:

Oxidation: Zinc ions disrupt bacterial energy production and inhibit the growth of oral bacteria.

Immune Support: Zinc supports the function of normal immune cells, such as neutrophils and macrophages, and enhances the production of interferons and antibodies.

Antioxidant Activity: Ascorbate acts as a scavenger of reactive oxygen species, reducing oxidative stress and supporting tissue health.

Vergleich Mit ähnlichen Verbindungen

Zinc Gluconate: Another zinc compound used for its immune support and antioxidant properties.

Zinc Citrate: Commonly used in oral health products for its antibacterial activity.

Zinc Oxide: Widely used in sunscreens and topical ointments for its protective and healing properties.

Uniqueness of Zinc Ascorbate: this compound is unique due to its combination of zinc and ascorbic acid, which provides synergistic effects in terms of immune support, antioxidant activity, and tissue regeneration. Its ability to form luminescent nanoscale particles also sets it apart from other zinc compounds .

Eigenschaften

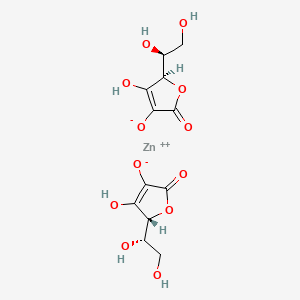

IUPAC Name |

zinc;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O6.Zn/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRJFSIRMWUMAE-ZZMNMWMASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)[O-])O)O)O.C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331242-75-2, 134343-96-7 | |

| Record name | Zinc ascorbate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331242752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc ascorbate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc -[(L-ascorbato O2),(L-ascorbato O2 O3)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC ASCORBATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TI35313XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.